molecular formula C14H20N2O2 B4925738 N-butyl-N'-(3,4-dimethylphenyl)oxamide

N-butyl-N'-(3,4-dimethylphenyl)oxamide

Cat. No.: B4925738
M. Wt: 248.32 g/mol
InChI Key: UIBLOJRBRMBLLL-UHFFFAOYSA-N
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Description

N-butyl-N'-(3,4-dimethylphenyl)oxamide is an oxamide derivative featuring an N-butyl group and an N'-(3,4-dimethylphenyl) substituent.

Properties

IUPAC Name

N-butyl-N'-(3,4-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-5-8-15-13(17)14(18)16-12-7-6-10(2)11(3)9-12/h6-7,9H,4-5,8H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBLOJRBRMBLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-N’-(3,4-dimethylphenyl)oxamide can be synthesized through several methods. One common approach involves the reaction of N-butylamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of N-butyl-N’-(3,4-dimethylphenyl)oxamide often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(3,4-dimethylphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Produces corresponding carboxylic acids or ketones.

    Reduction: Yields primary amines or alcohols.

    Substitution: Forms substituted amides or other derivatives.

Scientific Research Applications

N-butyl-N’-(3,4-dimethylphenyl)oxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-butyl-N’-(3,4-dimethylphenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons between N-butyl-N'-(3,4-dimethylphenyl)oxamide and related compounds:

Compound Name Substituents Application Key Properties Reference
This compound N-butyl, 3,4-dimethylphenyl Agro/Pharma (potential) Likely slow-release; enhanced bioactivity due to dimethylphenyl
Oxamide (CAS 471-46-5) None Fertilizer Slow-release nitrogen source; high production cost limits widespread use
N-butyl-N'-(3,4-dichlorophenyl)-N-methylurea N-butyl, N-methyl, 3,4-dichlorophenyl Unspecified (EPA-regulated) Chlorinated aryl group increases toxicity and environmental persistence
N-Aryl-4-(1,3-Dioxoisoindol-2-Yl) Benzamide (Compound 5a) 3,4-dimethylphenyl Anticonvulsant (pharmaceutical) 3,4-dimethylphenyl enhances GABA receptor interaction; superior to thalidomide in seizure inhibition

Key Findings

Substituent Effects on Bioactivity
  • In contrast, chlorinated analogs (e.g., 3,4-dichlorophenyl in urea derivatives) are associated with higher toxicity and environmental hazards, limiting their utility despite possible efficacy .
Physicochemical Properties
  • Chlorinated derivatives exhibit higher electronegativity and resistance to degradation, which may enhance pesticidal activity but raise ecotoxicological concerns .

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